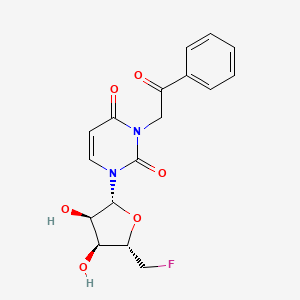

5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been modified to include a fluorine atom and a phenylethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the introduction of the fluorine atom and the phenylethyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and large-scale batch reactors for the Friedel-Crafts acylation. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.

Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition can lead to the disruption of DNA replication and RNA transcription, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A widely used anticancer drug that also targets thymidylate synthase.

Doxifluridine: Another nucleoside analog with similar properties and applications.

Capecitabine: A prodrug that is metabolized to 5-fluorouracil in the body.

Uniqueness

5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the phenylethyl group, in particular, may enhance its ability to penetrate cell membranes and increase its stability in biological systems.

Biological Activity

5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine (CAS: 918814-99-0) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O6. The fluorine substitution at the 5' position and the phenylethyl group contribute to its unique properties, potentially enhancing its interaction with biological targets.

- Inhibition of Enzymes : One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit human CD73, an enzyme that plays a critical role in adenosine signaling pathways, which are often exploited by tumors for immune evasion .

- Anti-Cancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have reported that it inhibits cell growth and induces apoptosis in cancer cells while sparing non-tumorigenic cells, highlighting its potential as a selective anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of nucleoside analogs like this compound can be significantly influenced by their structural modifications. Research indicates that:

- Fluorine Substitution : The presence of fluorine at the 5' position enhances the compound's stability and binding affinity to target enzymes compared to non-fluorinated analogs .

- Phenylethyl Group : The introduction of bulky groups such as phenylethyl can modulate the compound's interaction with biological targets, potentially increasing selectivity and potency against cancer cells .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: CD73 Inhibition

In a study focused on the structure–activity relationship of pyrimidine nucleotides, this compound was evaluated for its inhibitory effect on human CD73. The compound showed a competitive inhibition profile with an IC50 value significantly lower than that of some reference compounds, indicating its potential utility in cancer immunotherapy .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types, demonstrating a favorable therapeutic window compared to normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

918814-99-0 |

|---|---|

Molecular Formula |

C17H17FN2O6 |

Molecular Weight |

364.32 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17FN2O6/c18-8-12-14(23)15(24)16(26-12)19-7-6-13(22)20(17(19)25)9-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |

InChI Key |

ZISFVPBOOVCVCY-DTZQCDIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.